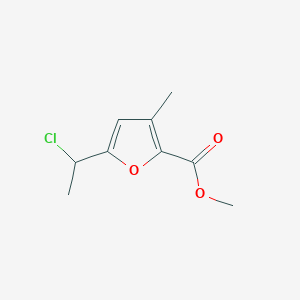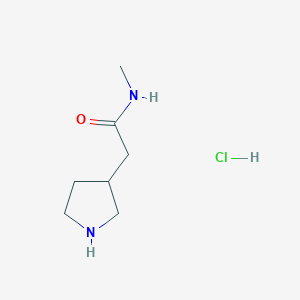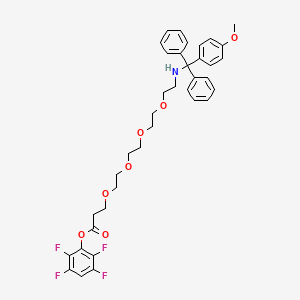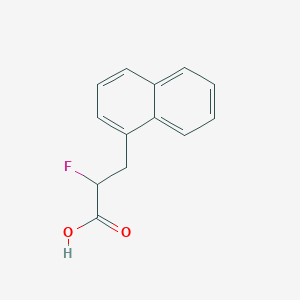
tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate (TBO-MOM) is a synthetic compound that has recently gained attention for its potential applications in laboratory experiments and scientific research. TBO-MOM is a derivative of the piperidine family, which is a group of compounds containing a nitrogen atom in a six-membered ring. It is a white, crystalline solid that is soluble in various organic solvents and slightly soluble in water. This compound has been used in the synthesis of various materials, including polymers and pharmaceuticals, and has been studied for its potential applications in drug delivery, medical imaging, and biochemistry.
Applications De Recherche Scientifique
Tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of polymers and pharmaceuticals, and has been studied for its potential applications in drug delivery, medical imaging, and biochemistry. It has also been used in the synthesis of organic semiconductors, which are materials used for the fabrication of electronic devices such as transistors, solar cells, and light-emitting diodes. Additionally, this compound has been studied for its potential applications in the synthesis of metal-organic frameworks, which are materials with a wide range of applications such as gas storage, drug delivery, and catalysis.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate is still being studied, however, it is believed to involve the formation of a covalent bond between the tert-butyl group and the oxygen atom of the 2-methoxy-2-oxoethyl piperidine-1-carboxylate. This covalent bond is believed to be stabilized by the presence of an electron-donating group, such as a tert-butyl group, which increases the electron density of the oxygen atom. This increased electron density causes the oxygen atom to become more nucleophilic, leading to the formation of the covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, however, it is believed to have a variety of effects on the body. It has been shown to have antioxidant properties, which may help protect the body from oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate in laboratory experiments include its high solubility in organic solvents and its ability to form covalent bonds with other molecules. Additionally, it has a low toxicity profile and is relatively inexpensive to obtain. The limitations of using this compound in laboratory experiments include its low solubility in water, which can make it difficult to use in aqueous solutions, and its relatively low stability, which can lead to a decrease in the yield of the desired product. Additionally, it can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate are still being explored, and there are many potential future directions for research. These include further studies into its mechanism of action, its potential applications in drug delivery and medical imaging, and its potential to act as an inhibitor of acetylcholinesterase. Additionally, further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic semiconductors and metal-organic frameworks, are needed. Finally, further studies into its solubility and stability, as well as its potential to be used in larger scale syntheses, are also needed.
Propriétés
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10-6-7-15(13(17)19-14(2,3)4)9-11(10)8-12(16)18-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVMBHXERZZLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
![2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)
![N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride](/img/structure/B1469856.png)



![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)


